molecular formula C23H26O6 B4542803 4-butyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

4-butyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No. B4542803
M. Wt: 398.4 g/mol
InChI Key: DCKFXGCCDGMERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves strategic functionalization and cyclization reactions. For example, Yu-Feng Lin et al. (2017) developed an efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one using cyclobenzylation and palladium-catalyzed C-H bond functionalization (Lin et al., 2017). Similarly, Radha Bam and Wesley A. Chalifoux (2018) described a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives through a domino Friedel-Crafts acylation/annulation process (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives reveals significant insights into their chemical behavior. I. Caracelli et al. (2015) detailed the crystal structure of a related compound, showcasing the orientation of substituents and the impact on molecular conformation (Caracelli et al., 2015).

Chemical Reactions and Properties

Chromen-2-one derivatives participate in a variety of chemical reactions, influenced by their unique structural features. For instance, the presence of reactive sites in the chromen-2-one core allows for the facile introduction of substituents through reactions like Friedel-Crafts acylation and other cyclization processes, as discussed by Bam and Chalifoux (2018).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the compound’s molecular structure and substituents. I. Manolov et al. (2008) explored the crystal structure of a chromen-2-one derivative, providing insight into its physical properties (Manolov, Ströbele, & Meyer, 2008).

properties

IUPAC Name

4-butyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6/c1-5-6-7-16-12-22(24)29-19-13-17(8-9-18(16)19)28-14-15-10-20(25-2)23(27-4)21(11-15)26-3/h8-13H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKFXGCCDGMERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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